4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile
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Overview
Description
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of a benzonitrile group attached to a phenylethyl group, which in turn is substituted with a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under specific conditions to facilitate the substitution reaction . Another method involves the hydrosilylation reaction in the presence of an iron complex catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalyst, are tailored to maximize the production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties explores its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached directly to a benzene ring.
4-Hydroxybenzonitrile: Contains a hydroxyl group and a nitrile group attached to the benzene ring.
Phenylethylamine: Lacks the nitrile group but has a similar phenylethyl structure
Uniqueness
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is unique due to the combination of its hydroxyl and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
106554-02-3 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H,1-2H2 |
InChI Key |
ZYWFPXXEOWCHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
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